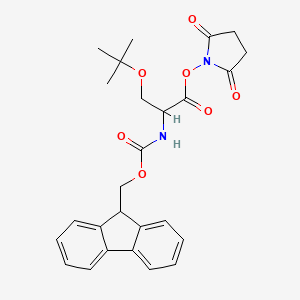

N-Fmoc-O-tert-butyl-L-serine succinimido ester

Description

N-Fmoc-O-tert-butyl-L-serine succinimido ester is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting group for the α-amino group, while the tert-butyl ether protects the serine hydroxyl side chain. The succinimido ester (OSu) acts as an activating group, enabling efficient coupling with amines under mild conditions. This compound is critical for introducing serine residues into peptide chains while maintaining orthogonal protection strategies .

Properties

Molecular Formula |

C26H28N2O7 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |

InChI |

InChI=1S/C26H28N2O7/c1-26(2,3)34-15-21(24(31)35-28-22(29)12-13-23(28)30)27-25(32)33-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32) |

InChI Key |

YMIOGYMVKNEIPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Fmoc-Protected Amino Acid Succinimido Esters

Key Differences :

- Protection Strategy : Fmoc-Ser(tBu)-OSu uses acid-labile tert-butyl and base-labile Fmoc, enabling orthogonal deprotection. Boc-Ala-OSu is incompatible with Fmoc SPPS due to Boc’s acid sensitivity .

- Side Chain : Ser(tBu)-OSu’s hydroxyl protection prevents unwanted side reactions during peptide elongation, unlike Met-OSu, which lacks such protection .

Activated Esters with Alternative Leaving Groups

| Compound Name | Activating Group | Reactivity | Stability |

|---|---|---|---|

| This compound | Succinimidyl | Moderate | High |

| N-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester () | Pentafluorophenyl | High | Moderate |

Key Differences :

- Reactivity : Pentafluorophenyl (PFP) esters react faster than succinimido esters due to the electron-withdrawing fluorine groups, but they are more prone to hydrolysis .

- Stability : Succinimido esters are preferred for long-term storage and stepwise coupling in SPPS .

Physical and Chemical Properties

| Property | Fmoc-Ser(tBu)-OSu | Fmoc-Met-OSu () | Boc-Ala-OSu () |

|---|---|---|---|

| Molecular Weight | ~425 g/mol* | 468.52 g/mol | 286.28 g/mol |

| Purity | >97% () | ≥95% | >98% |

| Storage | 0–6°C () | Room temperature | -20°C |

*Estimated based on Fmoc-Ser(tBu)-OH (383.43 g/mol) + succinimidyl group (~42 g/mol).

Q & A

Basic: What is the synthetic route for N-Fmoc-O-tert-butyl-L-serine succinimido ester, and what are the critical reaction parameters?

The synthesis involves two key steps: (1) introducing the Fmoc (9-fluorenylmethoxycarbonyl) and tert-butyl protecting groups to L-serine and (2) activating the carboxyl group as a succinimido ester. Critical parameters include:

- Protection : The tert-butyl group is added to the hydroxyl side chain of serine under acidic conditions (e.g., using trifluoroacetic acid), while the Fmoc group is introduced via carbodiimide-mediated coupling .

- Activation : The carboxyl group is converted to a succinimido ester using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) in anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis .

Basic: What solvents are optimal for dissolving this compound, and how does solubility impact reaction design?

This compound is sparingly soluble in water but dissolves readily in polar aprotic solvents such as:

Basic: How should this compound be stored to ensure long-term stability?

- Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis of the succinimido ester .

- Moisture : Use desiccants and airtight containers to avoid moisture-induced degradation.

- Stability : The tert-butyl group enhances steric protection of the serine hydroxyl, but the Fmoc group remains susceptible to basic conditions (e.g., piperidine) .

Advanced: How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this reagent?

- Activation : Pre-activate the ester with 1-hydroxybenzotriazole (HOBt) to enhance nucleophilic attack by the amine group of the growing peptide chain.

- Solvent : Use DMF for swelling resin beads, ensuring accessibility of reactive sites.

- Coupling Time : Extend reaction time to 2–4 hours for sterically hindered residues (e.g., valine, isoleucine) due to the tert-butyl group’s bulk .

- Monitoring : Use Kaiser tests or LC-MS to confirm complete coupling and detect unreacted amines .

Advanced: What analytical techniques validate successful incorporation into peptides?

- HPLC-MS : Detect molecular weight shifts corresponding to the addition of the Fmoc-protected serine residue.

- NMR : Confirm tert-butyl group retention (δ ~1.2 ppm for tert-butyl protons) and absence of Fmoc deprotection (δ ~7.3–7.8 ppm for fluorenyl aromatic protons) .

- FT-IR : Monitor the disappearance of the NHS ester carbonyl peak (~1740 cm⁻¹) post-coupling .

Advanced: How can researchers address unexpected byproducts, such as ester hydrolysis or premature deprotection?

- Hydrolysis Mitigation : Use anhydrous solvents and minimize exposure to moisture. Add molecular sieves to reaction mixtures.

- Deprotection Control : Avoid basic conditions (e.g., triethylamine) until intentional Fmoc removal with piperidine. If premature deprotection occurs, repeat Fmoc coupling .

- Side Reactions : If succinimido ester reacts with nucleophiles other than amines (e.g., hydroxyls in serine/threonine), use orthogonal protecting groups (e.g., trityl for side chains) .

Advanced: How does the tert-butyl group influence steric hindrance during peptide coupling?

The tert-butyl group introduces significant steric bulk, which:

- Slows Coupling : Requires longer reaction times or elevated temperatures (e.g., 40°C) for hindered residues.

- Reduces Aggregation : Prevents β-sheet formation in peptides prone to aggregation, improving solubility .

- Comparative Data : Coupling yields drop by ~15–20% compared to non-bulky analogs (e.g., Fmoc-Ser-OH), necessitating excess reagent (2–3 equiv.) .

Advanced: What role does this compound play in glycopeptide synthesis and targeted drug delivery?

- Glycosylation : The tert-butyl-protected hydroxyl can serve as an anchor for post-synthetic glycosylation (e.g., mannose in glycopeptide therapeutics) .

- Drug Conjugates : Used to link peptides to payloads (e.g., fluorescent tags, cytotoxic agents) via NHS-ester chemistry, enabling targeted delivery systems .

Basic: What are the safety considerations for handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.

- Decomposition : Thermal degradation releases CO, CO₂, and nitrogen oxides; avoid temperatures >100°C .

Advanced: How can researchers resolve contradictions in reported reaction yields under varying pH conditions?

- pH Optimization : Maintain pH 7–8 for amine coupling; acidic conditions (<6) protonate amines, reducing reactivity, while basic conditions (>9) risk Fmoc cleavage.

- Case Study : A study reported 70% yield at pH 8 vs. 40% at pH 6. Validate pH with buffer systems (e.g., HEPES) and avoid volatile bases (e.g., NH₄OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.